molecular formula C7H11NO5 B2715131 3-[(2-Carboxyethyl)carbamoyl]propanoic acid CAS No. 78238-72-9

3-[(2-Carboxyethyl)carbamoyl]propanoic acid

Cat. No. B2715131
CAS RN: 78238-72-9
M. Wt: 189.167
InChI Key: NFQWOKKYYQQDCQ-UHFFFAOYSA-N
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Description

“3-[(2-Carboxyethyl)carbamoyl]propanoic acid” is a chemical compound with the CAS Number: 78238-72-9 . It has a molecular weight of 189.17 . The IUPAC name for this compound is 4-[(2-carboxyethyl)amino]-4-oxobutanoic acid . It is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for “3-[(2-Carboxyethyl)carbamoyl]propanoic acid” is 1S/C7H11NO5/c9-5(1-2-6(10)11)8-4-3-7(12)13/h1-4H2,(H,8,9)(H,10,11)(H,12,13) . This code provides a standard way to encode the compound’s molecular structure and formula, which is C7H11NO5 .


Physical And Chemical Properties Analysis

“3-[(2-Carboxyethyl)carbamoyl]propanoic acid” is a powder that is stored at room temperature . It has a melting point of 141-143 degrees Celsius .

Scientific Research Applications

Biomedical Applications

3-[(2-Carboxyethyl)carbamoyl]propanoic acid and its derivatives have been explored in the field of biomedical research, particularly in the development of luminescent complexes for potential applications in bioimaging and therapy. A study synthesized luminescent complexes of Co(II), Ni(II), Cu(II), Zn(II), and Bi(III) with a ligand derived from 3-(thiazol-2-yl carbamoyl) propanoic acid, aiming to explore their antibacterial, antifungal, and luminescent properties. Although the complexes showed non-significant antibacterial and antifungal activities, the Bi(III) complex exhibited appreciable luminescence, suggesting potential for bioimaging applications (Kanwal et al., 2020).

Industrial Applications

In the chemical industry, the recovery and synthesis of carboxylic acids like propionic acid from aqueous solutions are critical due to their wide applications. Studies have focused on the reactive extraction of propionic acid using quaternary amine (Aliquat 336) in various diluents, highlighting the efficiency of different solvent systems for propionic acid recovery, which is crucial for its industrial production and application in food, pharmaceuticals, and chemical industries (Keshav et al., 2009).

Chemical Synthesis and Catalysis

The compound and its analogs have been utilized as ligands or intermediates in the synthesis of various chemically significant compounds. For instance, amino acid-based imidazolium zwitterions derived from 3-[(2-Carboxyethyl)carbamoyl]propanoic acid analogs have been synthesized and characterized for their corrosion inhibition performance on mild steel. These studies indicate the compound's utility in developing corrosion inhibitors, which is vital for protecting industrial machinery and infrastructure (Srivastava et al., 2017).

Environmental and Analytical Chemistry

Research on the interactions between organic compounds and environmental or biological matrices is essential for understanding their behavior, toxicity, and potential for bioaccumulation. Studies have investigated the properties and interactions of 3-[(2-Carboxyethyl)carbamoyl]propanoic acid derivatives, such as their ability to form complexes with saccharides, which could have implications for their environmental fate and biological activity (Shimada et al., 2015).

Safety And Hazards

The compound is associated with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

4-(2-carboxyethylamino)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO5/c9-5(1-2-6(10)11)8-4-3-7(12)13/h1-4H2,(H,8,9)(H,10,11)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFQWOKKYYQQDCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)C(=O)NCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2-Carboxyethyl)carbamoyl]propanoic acid

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